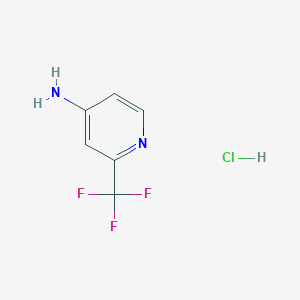

4-Amino-2-(trifluoromethyl)pyridine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

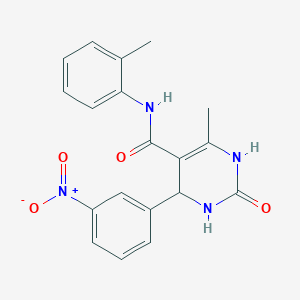

4-Amino-2-(trifluoromethyl)pyridine HCl is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with an amino group and a trifluoromethyl group. This structure is a key feature in the synthesis of more complex molecules due to its reactivity and the ability to undergo various chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as 3-(trifluoromethyl)benzo[c][1,6]naphthyridines, involves the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines. This process is facilitated by the use of P2O5/POCl3, which allows for the formation of the desired products in good yields. The intermediate aminopyridines are synthesized from 4H-pyran-4-ones, which are prepared by reacting 2-acetyl-2-aryloxiranes and 4-dimethylamino-3-(4-methoxyphenyl)-3-buten-2-one with ethyl trifluoroacetate under basic conditions .

Molecular Structure Analysis

The molecular structure of related compounds can be complex and is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of a potential active compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined from single crystal X-ray diffraction data. The structure revealed that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions .

Chemical Reactions Analysis

The reactivity of the amino group in the pyridine ring allows for various chemical reactions. For example, the reaction between 2-(aminomethyl)pyridine and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione produces a mixture of diastereomeric compounds with high diastereoselectivity. The kinetic diastereomer can be epimerized to the thermodynamic diastereomer using triethylamine . Additionally, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, a related compound, can form coordination complexes with ruthenium carbonyl, demonstrating the versatility of amino-pyridine derivatives in forming metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the presence of the trifluoromethyl group and the amino group. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of the adjacent amino group and the overall reactivity of the molecule. The amino group, being a potential site for protonation, can form salts with acids, which may have different solubility and stability characteristics compared to the free base. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound and its derivatives.

Scientific Research Applications

Corrosion Inhibition

4-Amino-2-(trifluoromethyl)pyridine HCl derivatives are significant in the field of corrosion inhibition. Research indicates that pyridine derivatives are effective in protecting steel against corrosion in acidic environments. For instance, specific pyridine derivatives showed an inhibition efficiency of 90.24% at certain concentrations, demonstrating their potential as corrosion inhibitors in industrial settings. These findings are supported by various techniques including electrochemical impedance spectroscopy (EIS), Tafel polarization, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) (Ansari et al., 2015). Further, a Schiff base derivative with multiple pyridine rings was synthesized and its corrosion inhibition properties for mild steel in HCl were assessed, revealing it as a mixed-type inhibitor and establishing the relationship between its structure and corrosion inhibition efficiency (Ji et al., 2016). Another study focused on the corrosion inhibition effect of three pyridine derivatives on mild steel in 1 M HCl, indicating these compounds as mixed-type inhibitors and affirming their protective role through surface analysis (Ansari et al., 2015).

Chemical Synthesis and Applications

This compound is also a key component in various chemical synthesis processes. It acts as an intermediate in pharmaceutical product synthesis and shows potential in forming complex molecular structures. A study detailed the practical synthesis of 4-amino-2-(trifluoromethyl)-nicotinic acid, outlining a multi-step process that highlights the compound's significance in chemical synthesis (Li et al., 2010). Additionally, a strategy for synthesizing poly-substituted pyridines via a tandem C-F bond cleavage protocol emphasizes the versatility of this compound derivatives in chemical synthesis (Chen et al., 2010).

Environmental Applications

Interestingly, a pyridine containing amino acid-based gelator forms gel in aqueous media in the presence of hydrochloric acid and is very selective for gelation. This property indicates its potential application in environmental safety, specifically for the detection and trapping of hazardous HCl gas (Basak et al., 2014).

Mechanism of Action

Target of Action

4-Amino-2-(trifluoromethyl)pyridine HCl is a pyridine derivative with an amine and a trifluoromethyl group substituted on its pyridine core . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Mode of Action

The compound interacts with its targets through its amine and trifluoromethyl groups. It can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Biochemical Pathways

The compound affects the RAF pathway, which is crucial in cell division and differentiation . By inhibiting RAF, it can potentially halt the proliferation of cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of RAF, leading to the potential halt of cancer cell proliferation . This makes it a valuable compound in the synthesis of drugs for RAF-driven cancers .

properties

IUPAC Name |

2-(trifluoromethyl)pyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSBFRKGUWTUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)